
(-)-Fenfluramine hydrochloride
概要
説明
(-)-Fenfluramine hydrochloride is a chemical compound known for its pharmacological properties, particularly in the treatment of obesity. It is the hydrochloride salt form of fenfluramine, which is a racemic mixture of two enantiomers. The compound acts primarily as an appetite suppressant and has been used in various therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-fenfluramine hydrochloride typically involves the resolution of racemic fenfluramine. One common method is the use of chiral resolution agents to separate the enantiomers. The resolved (-)-fenfluramine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves large-scale chiral resolution processes. These processes often utilize high-performance liquid chromatography (HPLC) or other advanced separation techniques to achieve the desired enantiomeric purity. The resolved enantiomer is then converted to its hydrochloride salt through standard acid-base reactions.
化学反応の分析
Metabolic Reactions and Biotransformation
The primary metabolic pathway involves hepatic enzymes, with notable reactions:
-
Norfenfluramine : Retains pharmacological activity, with a half-life of 34–50 hours (vs. 13–30 hours for parent compound) .
-
Stereoselectivity : Levofenfluramine undergoes slower metabolism compared to dexfenfluramine, contributing to prolonged effects .
Analytical Characterization Reactions
Mass spectrometry reveals fragmentation patterns under controlled conditions:
LC-MS/MS Fragmentation (m/z 232.1 [M+H]+^++)
Fragment m/z | Proposed Structure | Collision Energy (eV) | Source |
---|---|---|---|
159.1 | Trifluoromethyl-phenyl fragment | 20–40 (HCD) | PubChem |
72.0 | Ethylamine side chain | NCE 20–40 | PubChem |
GC-MS Fragmentation (Major Peaks)
m/z | Fragment Origin | Relative Abundance |
---|---|---|
72 | CHCHNH | 100% |
44 | CONH or CHNH | 85% |
159 | CHCF | 60% |
Environmental Degradation
Physicochemical properties influence reactivity in environmental matrices:
Stability Under Controlled Conditions
科学的研究の応用
Treatment of Seizures
Dravet Syndrome
Fenfluramine has been primarily indicated for the treatment of seizures associated with Dravet syndrome, a severe form of epilepsy characterized by frequent and debilitating seizures. Clinical trials have demonstrated that fenfluramine significantly reduces monthly convulsive seizure frequency (MCSF) in patients with this condition.
- Efficacy : In a randomized clinical trial involving 263 patients, those receiving a dosage of 0.7 mg/kg/day experienced a median reduction in seizure frequency of 74.9%, compared to 19.2% in the placebo group (p < 0.0001) .
- Long-term Studies : An open-label extension study indicated sustained efficacy over three years, with 37% of patients showing at least a 75% reduction in MCSF .
Lennox-Gastaut Syndrome
Fenfluramine has also been approved for use in Lennox-Gastaut syndrome, another severe epilepsy disorder. In recent studies, it has shown positive outcomes in reducing drop seizures and generalized tonic-clonic seizures.
- Clinical Findings : A study reported that patients treated with fenfluramine at 0.7 mg/kg/day had a greater reduction in drop seizures compared to those on placebo, with no significant adverse cardiac events noted during treatment .
Safety Profile
While fenfluramine is effective in managing seizures, it has been associated with cardiovascular risks when used as an appetite suppressant in the past. However, recent studies focusing on its use for epilepsy have not reported significant incidences of valvular heart disease or pulmonary hypertension during clinical trials .
Adverse Events
Common side effects include:
Case Study 1: Dravet Syndrome
A cohort study involving 173 patients treated with fenfluramine demonstrated that:
- Reduction in Seizures : Patients on fenfluramine showed a median seizure frequency reduction from 20.7 to 4.7 seizures per month.
- Patient Demographics : The study included a diverse population with a mean age of 9 years, highlighting the drug's applicability across different age groups .
Case Study 2: Lennox-Gastaut Syndrome
In a clinical trial for Lennox-Gastaut syndrome:
- Efficacy Results : Patients receiving fenfluramine exhibited a significant reduction in seizure frequency compared to those receiving placebo.
- Safety Monitoring : Echocardiograms performed during the trial indicated normal valve function among participants, alleviating concerns regarding cardiac safety .
作用機序
(-)-Fenfluramine hydrochloride exerts its effects primarily through the modulation of serotonin levels in the brain. It promotes the release of serotonin from synaptic vesicles and inhibits its reuptake, leading to increased serotonin levels in the synaptic cleft. This increase in serotonin activity is associated with appetite suppression and other central nervous system effects.
Molecular Targets and Pathways: The primary molecular target of this compound is the serotonin transporter (SERT). By inhibiting SERT, the compound prevents the reuptake of serotonin, thereby prolonging its action. Additionally, it may interact with other serotonin receptors, contributing to its overall pharmacological profile.
類似化合物との比較
Dexfenfluramine: A related compound that is the dextrorotatory enantiomer of fenfluramine. It has similar pharmacological properties but is more selective for serotonin release.
Fluoxetine: Another serotonin reuptake inhibitor used primarily as an antidepressant. Unlike (-)-fenfluramine hydrochloride, fluoxetine does not promote serotonin release.
Sibutramine: A compound with both serotonin and norepinephrine reuptake inhibitory properties, used as an appetite suppressant.
Uniqueness: this compound is unique in its dual action of promoting serotonin release and inhibiting its reuptake. This dual mechanism makes it particularly effective as an appetite suppressant compared to other compounds that only inhibit serotonin reuptake.
生物活性
(-)-Fenfluramine hydrochloride, commonly referred to as fenfluramine, is a compound primarily recognized for its serotonergic activity and its application in treating certain types of epilepsy, particularly Dravet syndrome. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
Fenfluramine acts primarily as a serotonin releasing agent . It increases serotonin levels by reversing the transport direction of sodium-dependent serotonin transporters (SERTs) and disrupting vesicular storage of serotonin. The compound exhibits agonist activity at several serotonin receptors, including:
- 5-HT1D
- 5-HT2A
- 5-HT2B
- 5-HT2C
- 5-HT4 (noted for its role in modulating mood and appetite)
Additionally, it functions as an antagonist at the 5-HT1A receptor and has been identified as a sigma-1 receptor positive modulator . The active metabolite, norfenfluramine, also contributes to these effects, particularly at higher concentrations where it can act as a dopamine releasing agent .
Pharmacokinetics
Fenfluramine has an apparent volume of distribution of approximately 11.9 L/kg and is about 50% protein-bound in plasma. Its metabolism occurs primarily in the liver via various cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2D6, CYP2C9, CYP2C19, and CYP3A4/5), leading to the formation of norfenfluramine and other metabolites .
Clinical Efficacy
Recent clinical trials have established fenfluramine's efficacy in reducing seizure frequency in patients with Dravet syndrome:
- A randomized clinical trial involving 263 patients demonstrated that administration of 0.7 mg/kg/day fenfluramine resulted in a significant reduction in drop seizures compared to placebo. The median percentage reduction was 26.5 percentage points in the fenfluramine group versus 7.6 percentage points in the placebo group .
- Another study reported that patients receiving 0.4 mg/kg/day experienced a 54% greater reduction in mean monthly convulsive seizure frequency compared to those on placebo .
Table 1: Efficacy Data from Clinical Trials
Study Reference | Dosage (mg/kg/day) | Reduction in Seizure Frequency (%) | Patient Population |
---|---|---|---|
0.4 | 54 | Dravet Syndrome | |
0.7 | 26.5 | Lennox-Gastaut Syndrome | |
0.7 | 74.9 | Dravet Syndrome |
Safety Profile
The safety profile of fenfluramine has been closely monitored in clinical settings:
- Common adverse events include decreased appetite, fatigue, pyrexia, and diarrhea . Importantly, no cases of valvular heart disease or pulmonary hypertension were reported during these studies.
- Cardiac assessments were conducted using standardized echocardiography to evaluate any potential impacts on cardiac valve function throughout the treatment period .
Case Studies
In observational studies dating back to the 1980s, fenfluramine was noted for its antiseizure properties in children with epilepsy syndromes resistant to conventional treatments. These early reports laid the groundwork for more rigorous clinical evaluations that followed.
特性
IUPAC Name |
(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKXJHAOUFHNAS-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048872 | |
Record name | (-)-Fenfluramine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3616-78-2 | |
Record name | Benzeneethanamine, N-ethyl-α-methyl-3-(trifluoromethyl)-, hydrochloride, (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3616-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Fenfluramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Fenfluramine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOFENFLURAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B013935Z2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (-)-Fenfluramine hydrochloride is an indirect serotonin receptor agonist. It exerts its effects primarily by enhancing serotonergic neurotransmission. []
A: this compound is believed to increase serotonin levels in the brain by both stimulating the release of serotonin from presynaptic neurons and inhibiting its reuptake. [, , , ] This leads to enhanced activation of postsynaptic serotonin receptors.
A: While its primary action is on the serotonergic system, studies suggest this compound may also influence dopamine and norepinephrine metabolism, although the exact mechanisms are not fully understood. [, ]
A: The specific downstream effects are complex and depend on the brain region and receptor subtypes involved. Generally, increased serotonin signaling can influence mood, appetite, sleep, and cognition. [, , , ]
A: The molecular formula of this compound is C12H17ClF3N, and its molecular weight is 267.72 g/mol. []
A: Yes, researchers have utilized infrared spectroscopy to analyze this compound and differentiate it from other compounds. []
A: While the provided research does not delve deeply into material compatibility in a broader sense, it does highlight the influence of factors like grain size, sample treatment, and defects on the thermal behavior of this compound, particularly the breakdown of hydrogen bonds. [] This suggests the stability of the compound can be influenced by environmental factors and processing methods.
ANone: The provided research papers do not discuss any catalytic properties or applications of this compound.
ANone: The provided research papers do not cover any aspects of computational chemistry or modeling applied to this compound.
A: The provided research highlights that temperature plays a significant role in the stability of this compound's crystal structure. It exists in an α-phase at room temperature, characterized by hydrogen bonds between molecules. Annealing above a critical temperature disrupts these hydrogen bonds, leading to a transition to a γ-phase. [] This suggests temperature control is crucial during manufacturing and storage.
ANone: The provided research does not specifically address SHE regulations related to this compound.
A: this compound undergoes extensive metabolism, primarily in the liver. [] The major metabolic pathway involves deethylation to its active metabolite, (-)-norfenfluramine. [, ] Both the parent compound and its metabolites are mainly excreted in the urine. []
A: While this compound was previously used as an appetite suppressant in obesity treatment, it was withdrawn from the market due to serious adverse effects. [, , , ]
A: Some research has investigated this compound in the context of canine acral lick dermatitis, an animal model of obsessive-compulsive disorder. The results showed that this compound, along with other serotonin uptake blocking drugs, was clinically effective in treating this condition, suggesting potential therapeutic benefits in obsessive-compulsive disorder. []
ANone: The provided research papers do not discuss any resistance mechanisms or cross-resistance associated with this compound.
A: Yes, this compound was withdrawn from the market due to an association with valvular heart disease and pulmonary hypertension. [, , , ] These serious side effects led to its discontinuation as an appetite suppressant.
ANone: The provided research papers do not offer insights into specific drug delivery and targeting strategies for this compound.
A: Plasma prolactin levels are used as a neuroendocrine marker for assessing central serotonergic function in response to this compound administration. [, , ] Increased prolactin release following this compound challenge is indicative of serotonergic activity.
A: Gas chromatography (GC) is a widely employed technique for measuring this compound and its metabolite, (-)-norfenfluramine, in plasma and urine samples. [] This method often involves derivatization steps to enhance sensitivity and selectivity. Additionally, ultra-high performance liquid chromatography (UPLC) coupled with a photodiode array detector (DAD) has been utilized to rapidly detect this compound in products like weight-controlling health foods. []
ANone: The provided research does not offer information regarding the environmental impact or degradation of this compound.
A: While the research mentions the use of ethanol for recrystallization, it doesn't provide detailed studies on the dissolution rate or solubility of this compound in various media. []
ANone: The research papers do not provide in-depth discussions on the specific validation parameters (accuracy, precision, specificity) for the analytical methods used to quantify this compound.
ANone: The documents do not delve into specific quality control and assurance measures for this compound.
ANone: The provided research does not cover this compound's potential to elicit immune responses or strategies to address immunogenicity.
A: While the exact mechanisms are not fully elucidated in the provided research, it is known that this compound interacts with serotonin transporters to exert its pharmacological effects. [, ]
ANone: The research does not elaborate on whether this compound induces or inhibits drug-metabolizing enzymes.
ANone: The provided research does not specifically address the biocompatibility or biodegradability of this compound.
ANone: The provided research does not contain information about recycling or waste management procedures for this compound.
A: The research highlights the use of various techniques like gas chromatography, high-performance liquid chromatography, and echocardiography, indicating the involvement of advanced analytical and imaging tools in studying this compound. [, , ]
A: The research showcases the involvement of multiple disciplines, including pharmacology, neuroscience, cardiology, and analytical chemistry, in understanding the properties, effects, and safety profile of this compound. [, , , ] This highlights the importance of interdisciplinary collaboration in pharmaceutical research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。